molecular formula C16H18N4 B2516307 3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone CAS No. 946386-88-5

3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone

Cat. No. B2516307
CAS RN: 946386-88-5
M. Wt: 266.348
InChI Key: DABCAENGONARIW-UHFFFAOYSA-N
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Description

Hydrazone derivatives, including those with a pyrazole component, are known for their wide range of pharmacological properties . They have been designed and synthesized to screen their inflammatory activity .


Synthesis Analysis

While specific synthesis methods for “3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone” are not available, similar compounds have been synthesized by oxidative cyclization of thiourea derivatives using molecular iodine under mild conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by employing different spectral techniques including FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of a hydrazone derivative by reaction with hydrazine . This is followed by a reaction with a base and heat to convert the hydrazone to an alkane .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectral techniques, including FTIR, 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Biological Activities

Pyrazoles, the family to which this compound belongs, have been found to have a wide range of biological activities . They have been used as scaffolds in the synthesis of bioactive chemicals . Specifically, they have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxic Potentials

The compound has been studied for its neurotoxic potentials. It has been found to affect the activity of Acetylcholinesterase (AchE) and the level of Malondialdehyde (MDA) in the brain of alevins . This could lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Oxidative Stress

The compound has been linked to oxidative stress. It has been found that the compound forms under oxidative stress . This could be used to assess oxidative damage depending on assays of DNA and protein modifications .

Drug Discovery

Pyrazoles have been used extensively in drug discovery due to their wide range of biological activities . They have been used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

In the field of agrochemistry, pyrazoles have been used due to their confirmed biological and pharmacological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles have been used due to their nitrogen-based hetero-aromatic ring structure .

Organometallic Chemistry

In organometallic chemistry, pyrazoles have been used due to their remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Techniques

There have been various strategies for the synthesis of pyrazoles, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These techniques have been used to synthesize the compound “3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole” and its derivatives .

Mechanism of Action

The mechanism of action for similar compounds often involves the formation of a hydrazone anion, which then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Future Directions

The future directions in the study of similar compounds often involve the design and synthesis of new hybrid compounds with a 1,2,4-triazole ring and a hydrazone moiety for various applications, such as antiviral activities .

properties

IUPAC Name

(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPDJJQRIEVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexylindeno[1,2-c]pyrazol-4(2H)-one hydrazone

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